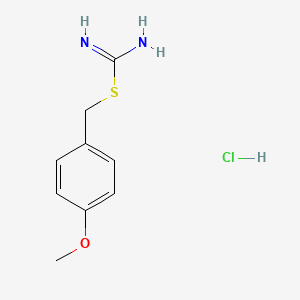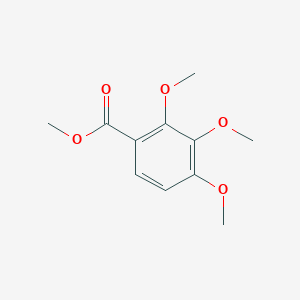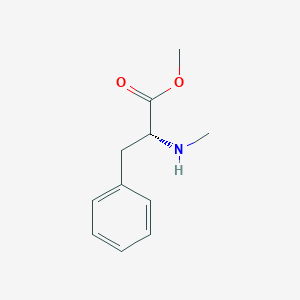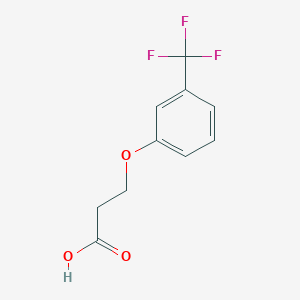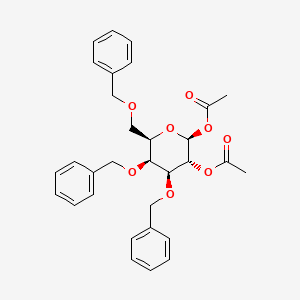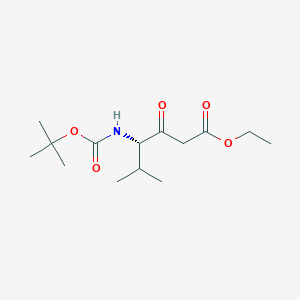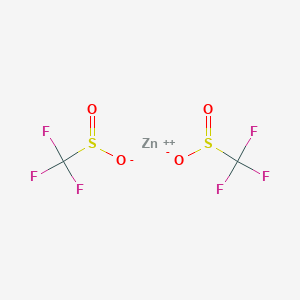
Trifluorometanosulfinato de zinc
Descripción general
Descripción
Zinc TrifluoroMethanesulfinate is a useful research compound. Its molecular formula is C2F6O4S2Zn and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc TrifluoroMethanesulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc TrifluoroMethanesulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc TrifluoroMethanesulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diversificación de Heterociclos
TFMS forma parte de un conjunto de herramientas de sulfinato de zinc desarrollado por Phil Baran para la diversificación simple y rápida de heterociclos . Los heterociclos son estructuras clave en muchos productos farmacéuticos y agroquímicos, por lo que esta aplicación es crucial en el descubrimiento de fármacos y la química agrícola .
Funcionalización Carbono-Hidrógeno
TFMS se utiliza en la funcionalización práctica e innata carbono-hidrógeno de heterociclos . Este proceso es una herramienta poderosa para construir enlaces carbono-carbono e introducir nuevas funcionalidades en las moléculas, lo cual es un paso fundamental en la síntesis orgánica .
Catalizador en Reacciones Químicas
TFMS sirve como catalizador en varias reacciones químicas . Como catalizador, acelera la velocidad de las reacciones químicas sin consumirse en el proceso, lo que lo convierte en una herramienta valiosa en los procesos químicos industriales y de laboratorio .
Síntesis de Moléculas Complejas
TFMS se utiliza en la síntesis de moléculas complejas . Sus propiedades únicas lo convierten en un reactivo eficaz para introducir grupos trifluorometilo en moléculas, lo cual es un requisito común en la síntesis de compuestos orgánicos complejos .
Química Verde
TFMS se alinea con los principios de la química verde . La química verde tiene como objetivo diseñar productos y procesos químicos que reduzcan o eliminen el uso y la generación de sustancias peligrosas .
Ciencia de Materiales
En la ciencia de materiales, TFMS se utiliza en la síntesis de nuevos materiales con propiedades deseadas . Su capacidad para formar complejos estables con varios metales lo convierte en una herramienta útil en el desarrollo de materiales avanzados .
Mecanismo De Acción
Target of Action
Zinc TrifluoroMethanesulfinate (TFMS) is a part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is primarily used as a catalyst in C-C bond formation and C-H activation .
Mode of Action
As a catalyst, Zinc TrifluoroMethanesulfinate facilitates the reaction without being consumed in the process. It speeds up the reaction by lowering the activation energy, enabling the reaction to proceed more efficiently . It acts as a Lewis acid in nucleophilic addition .
Biochemical Pathways
It is known to be involved in the diversification of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Result of Action
The result of Zinc TrifluoroMethanesulfinate’s action is the facilitation of C-C bond formation and C-H activation . This can lead to the creation of new compounds, particularly heterocycles, which have a wide range of applications in pharmaceuticals and other industries .
Action Environment
It is known that the compound is a solid and should be stored at 2-8°c .
Análisis Bioquímico
Biochemical Properties
Zinc TrifluoroMethanesulfinate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be slow or inefficient. For instance, it has been used in the diversification of heterocycles, a process crucial for the synthesis of many pharmaceuticals . The compound acts by forming complexes with enzymes, thereby altering their activity and enhancing the reaction rates. These interactions are typically characterized by the formation of coordination bonds between the zinc ion and the active sites of the enzymes.
Cellular Effects
The effects of Zinc TrifluoroMethanesulfinate on cells are profound and multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of zinc-dependent enzymes, which play critical roles in various cellular processes . By altering the activity of these enzymes, Zinc TrifluoroMethanesulfinate can impact processes such as DNA replication, repair, and transcription, ultimately influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, Zinc TrifluoroMethanesulfinate exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. The zinc ion in the compound can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, Zinc TrifluoroMethanesulfinate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zinc TrifluoroMethanesulfinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Zinc TrifluoroMethanesulfinate remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Zinc TrifluoroMethanesulfinate vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes a concern.
Metabolic Pathways
Zinc TrifluoroMethanesulfinate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For instance, the compound has been shown to affect the metabolism of sulfur-containing compounds, leading to changes in the levels of sulfur metabolites and impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Zinc TrifluoroMethanesulfinate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of Zinc TrifluoroMethanesulfinate within cells can influence its activity and effectiveness, as the compound needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of Zinc TrifluoroMethanesulfinate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of Zinc TrifluoroMethanesulfinate within cells determines its specific roles and impacts on cellular function.
Propiedades
IUPAC Name |
zinc;trifluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOWFITUWBPCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O4S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39971-65-8 | |
| Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions Zinc Trifluoromethanesulfinate as a promising reagent for late-stage functionalization of Papaverine Hydrochloride. What makes this reagent particularly suitable for modifying this specific natural product scaffold?
A1: While the research paper doesn't explicitly compare Zinc Trifluoromethanesulfinate's reactivity with other natural products, it highlights that Papaverine Hydrochloride demonstrated the most favorable reactivity among eight different natural products tested []. This suggests that the specific chemical structure and functional groups present in Papaverine Hydrochloride likely contribute to a more efficient reaction with Zinc Trifluoromethanesulfinate. Further research would be needed to elucidate the exact reasons for this observed selectivity and to explore the reagent's reactivity profile with a wider range of natural product scaffolds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


